

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonamide as a Chemical Intermediate

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Compound of Interest

Compound Name: 4-tert-Butylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylbenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the endothelin receptor antagonist, Bosentan. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role in the preparation of pharmacologically active molecules. Detailed experimental protocols for its synthesis and its utilization in the synthesis of Bosentan are provided, along with a summary of its physicochemical and spectral data.

Introduction

4-tert-Butylbenzenesulfonamide, a white solid compound, is an essential building block in organic synthesis.^[1] Its structure, featuring a sulfonamide group and a tert-butyl substituent on a benzene ring, imparts unique reactivity that is leveraged in the construction of complex molecules.^[1] Its primary industrial application lies in its role as a crucial intermediate in the manufacturing of Bosentan, a drug used for the treatment of pulmonary arterial hypertension.^{[1][2]} This guide will delve into the technical aspects of **4-tert-Butylbenzenesulfonamide**, offering valuable insights for professionals in chemical research and drug development.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of **4-tert-Butylbenzenesulfonamide** is presented below for easy reference.

Table 1: Physicochemical Properties of 4-tert-Butylbenzenesulfonamide

Property	Value	Reference(s)
IUPAC Name	4-tert-butylbenzenesulfonamide	[3]
Synonyms	4-(1,1-dimethylethyl)benzenesulfonamide	[3]
CAS Number	6292-59-7	[1]
Molecular Formula	C ₁₀ H ₁₅ NO ₂ S	[1]
Molecular Weight	213.3 g/mol	[1]
Appearance	White to almost white powder/crystal	[1]
Melting Point	136-138 °C	[1]
Boiling Point (Predicted)	337.2 ± 35.0 °C	[1]
Solubility	Slightly soluble in chloroform, sparingly soluble in ethyl acetate	[1]
pKa (Predicted)	10.22 ± 0.10	[1]

Table 2: Spectral Data for 4-tert-Butylbenzenesulfonamide

Spectrum Type	Key Features/Data Source	Reference(s)
^1H NMR	Data available in spectral databases.	[4]
^{13}C NMR	Data available in spectral databases.	[5][6]
Mass Spectrometry (MS)	LC-MS data available.	[3]
Infrared (IR)	Data available in spectral databases.	[7]

Synthesis of 4-tert-Butylbenzenesulfonamide

There are several established methods for the synthesis of **4-tert-Butylbenzenesulfonamide**. Two common laboratory-scale protocols are detailed below.

Synthesis from 4-(tert-Butyl)benzenesulfonyl Chloride

This method involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with ammonia.

Experimental Protocol:

- A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C.
- Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is added slowly to the flask.
- The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.
- Upon completion, the solvent is removed under reduced pressure.
- The resulting slurry is filtered to yield **4-tert-Butylbenzenesulfonamide** as a white solid.

Expected Yield: ~75%

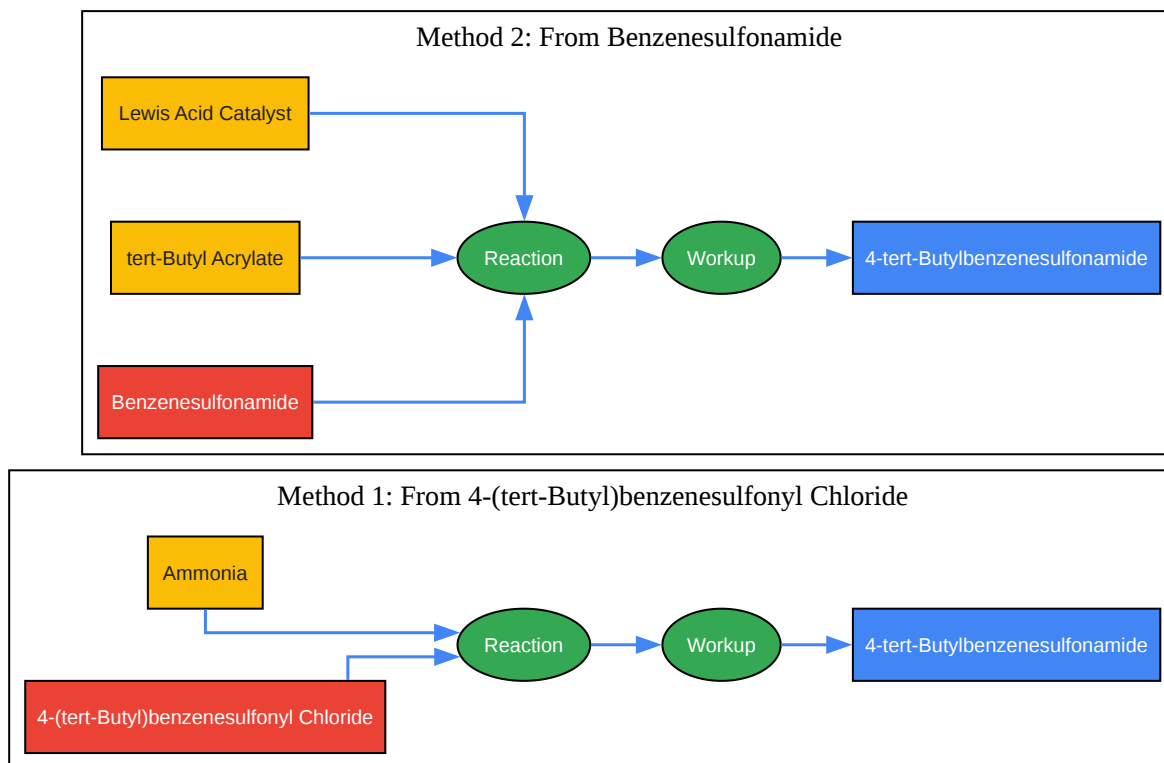
Synthesis from Benzenesulfonamide and a tert-Butylating Agent

This alternative route involves the reaction of benzenesulfonamide with a tert-butylating agent like tert-butyl acrylate, catalyzed by a Lewis acid.

Experimental Protocol:

- To a four-neck flask equipped with a thermometer and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butyl acrylate (46.55 mmol), and zirconium tetrachloride (2.5448 mmol).[8]
- Add diphenyl ether (30 mL) as the solvent.[8]
- Heat the mixture to 145 °C and monitor the reaction by HPLC until the benzenesulfonamide is consumed.[8]
- Cool the reaction mixture to room temperature and filter to remove any insoluble substances.[8]
- Remove the solvent under reduced pressure to obtain the product.[8]

Workflow for the Synthesis of **4-tert-Butylbenzenesulfonamide**:



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Diagram 1: Synthetic Routes to **4-tert-Butylbenzenesulfonamide**.

Application as a Chemical Intermediate: Synthesis of Bosentan

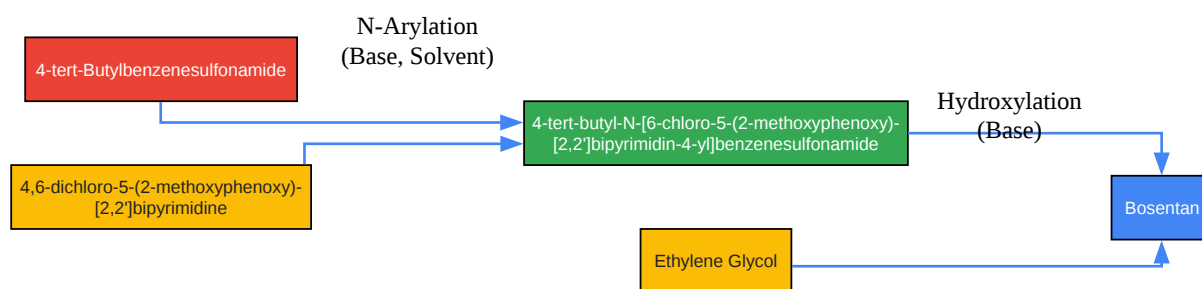
The primary utility of **4-tert-Butylbenzenesulfonamide** is as a nucleophile in the synthesis of Bosentan. It reacts with a dichlorinated pyrimidine derivative in a nucleophilic aromatic substitution reaction.

General Reaction Scheme

The synthesis of Bosentan from **4-tert-Butylbenzenesulfonamide** generally proceeds in two main steps:

- N-Arylation: Reaction of **4-tert-Butylbenzenesulfonamide** with 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine.
- Hydroxylation: Displacement of the remaining chlorine atom with ethylene glycol.

Synthetic Pathway to Bosentan:



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Diagram 2: Key steps in the synthesis of Bosentan.

Detailed Experimental Protocol for Bosentan Synthesis

The following protocol is a representative example of the synthesis of Bosentan using **4-tert-Butylbenzenesulfonamide**.

Step 1: Synthesis of 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide

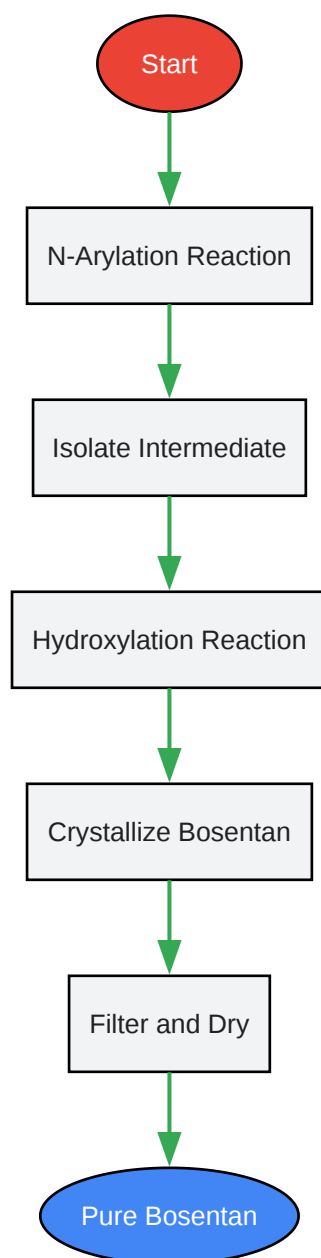
- In an inert atmosphere (e.g., nitrogen), add **4-tert-butylbenzenesulfonamide** (44 g, 0.21 moles), 4,6-dichloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidine (72 g, 0.21 moles), and tetrabutylammonium bromide (0.7 g) to a suspension of potassium carbonate (35 g, 0.25 moles) in methyl isobutyl ketone (720 mL).[9]
- Heat the suspension to reflux and remove the water that forms azeotropically.[9]

- Maintain reflux for 5 hours.[\[9\]](#)
- After completion, cool the suspension to 50 °C and dilute with 0.2 L of water.[\[9\]](#)
- The intermediate product can then be isolated for the next step.

Step 2: Synthesis of Bosentan

- In an inert atmosphere, add 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2']bipyrimidin-4-yl]benzenesulfonamide (20 g, 38 mmol) to a solution of potassium carbonate (26 g, 188 mmol) in ethylene glycol (300 mL).[\[1\]](#)
- Heat the suspension to 110 °C and maintain for 24 hours, during which a complete solution is obtained.[\[1\]](#)
- Upon reaction completion, cool the solution to 90 °C and dilute with 300 mL of water.[\[9\]](#)
- Cool the solution to 15 °C to allow for crystallization of the product.[\[1\]](#)
- Filter the suspension to obtain Bosentan monohydrate, which can be dried under vacuum.[\[1\]](#)

Experimental Workflow for Bosentan Synthesis:



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Diagram 3: Workflow for the synthesis and purification of Bosentan.

Conclusion

4-tert-Butylbenzenesulfonamide is a versatile and indispensable chemical intermediate, particularly within the pharmaceutical sector. Its well-defined synthesis and reactivity make it a reliable building block for the construction of complex drug molecules like Bosentan. The detailed protocols and data presented in this guide are intended to support researchers and

drug development professionals in their work with this important compound. Further research into novel applications of **4-tert-Butylbenzenesulfonamide** and its derivatives may unveil new opportunities in medicinal chemistry and materials science.[10]

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